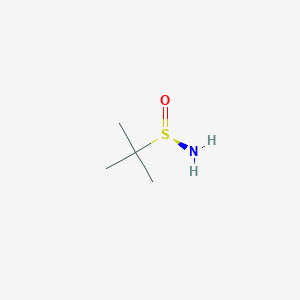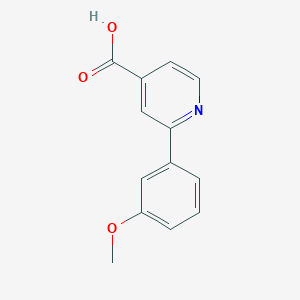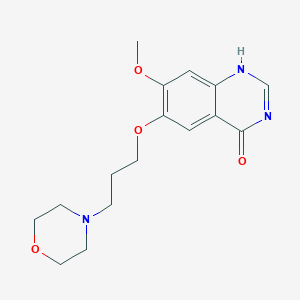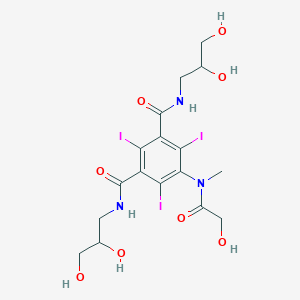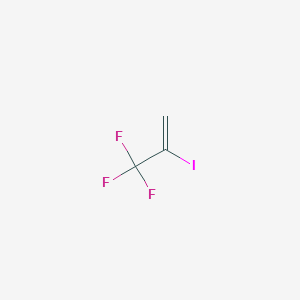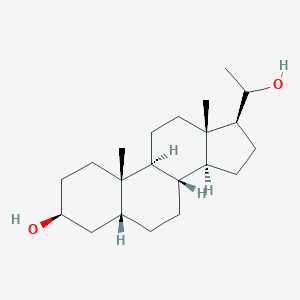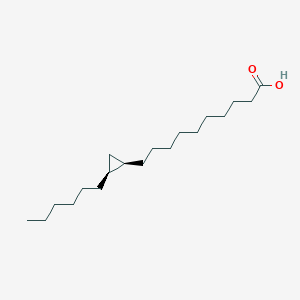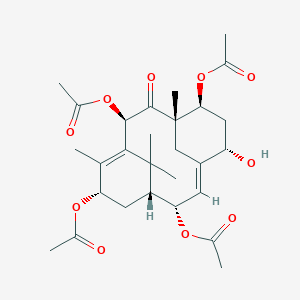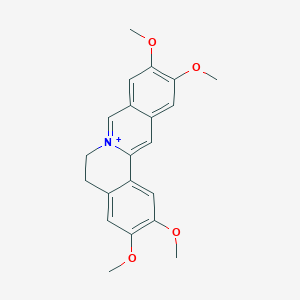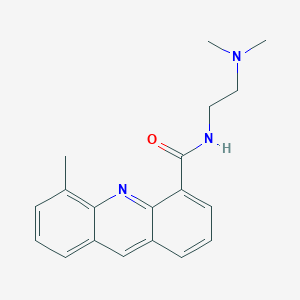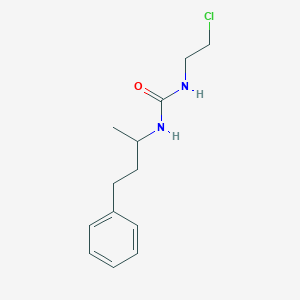
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea, also known as CEP, is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound belongs to the family of urea derivatives and is commonly used in the field of medicinal chemistry and pharmacology.
Wirkmechanismus
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been found to inhibit the growth and proliferation of cancer cells. In addition, 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have antiviral and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of acetylcholinesterase inhibition and the growth and proliferation of cancer cells. One limitation of using 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea in lab experiments is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea. One area of interest is the development of new anticancer agents based on the structure of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea. Another area of interest is the development of new treatments for neurodegenerative diseases based on the ability of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea to increase the levels of acetylcholine in the brain. Finally, there is interest in studying the potential antiviral and antifungal properties of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea.
Synthesemethoden
The synthesis of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea involves the reaction of 1-methyl-3-phenylpropylamine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 2-chloroethylamine to form 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, antiviral agent, and antifungal agent. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
102433-64-7 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea |
Molekularformel |
C13H19ClN2O |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(4-phenylbutan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-11(16-13(17)15-10-9-14)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
RTQKULLNTQFYAT-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NCCCl |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NCCCl |
Synonyme |
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)


